molecular formula C10H9BrN4O B1374646 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide CAS No. 50427-80-0

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B1374646
CAS No.: 50427-80-0
M. Wt: 281.11 g/mol
InChI Key: VFSFMIAZKJKJQW-UHFFFAOYSA-N
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Description

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide is a chemical compound with the molecular formula C10H9BrN4O and a molecular weight of 281.11 g/mol. This bromophenyl-substituted 5-aminopyrazole derivative is a valuable scaffold in medicinal chemistry and drug discovery research, particularly for the development of novel therapeutic agents. The 5-aminopyrazole-4-carboxamide core structure is a privileged scaffold in medicinal chemistry with demonstrated biological relevance across multiple therapeutic areas. Research indicates this chemotype shows promise in the development of kinase inhibitors, with recent studies detailing the design of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent, covalent pan-FGFR inhibitors targeting both wild-type and gatekeeper mutants for anticancer applications . Similar pyrazole-carboxamide compounds have been extensively investigated as potential treatments for neglected tropical diseases. Structural optimization of hit compounds featuring this core has yielded promising anti-Trypanosoma cruzi agents, with the bromo-substituted aryl variant demonstrating the significance of halogen substituents in enhancing trypanocidal potency . Furthermore, the 5-aminopyrazole-4-carboxamide scaffold has been optimized as selective bumped-kinase inhibitors (BKIs) with demonstrated efficacy against Cryptosporidium parvum in both in vitro and in vivo models, highlighting its utility in targeting apicomplexan parasites . The compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSFMIAZKJKJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via β-Ketonitrile Condensation with Hydrazines

One versatile method for synthesizing 5-aminopyrazoles, including derivatives like 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, involves the condensation of β-ketonitriles with hydrazines. For example, 3-oxo-3-(4-bromophenyl)propanenitrile can be reacted with hydrazine hydrate to yield the 5-amino-pyrazole core with a nitrile substituent at the 4-position. Subsequent conversion of the nitrile to the carboxamide completes the synthesis.

Cyclocondensation of Substituted Acetoacetate Derivatives with 4-Bromophenylhydrazine

A representative and commonly employed approach involves the cyclocondensation of ethyl acetoacetate or its derivatives with 4-bromophenylhydrazine to form a pyrazole ester intermediate. This intermediate is then hydrolyzed under basic conditions to yield the carboxylic acid, which can be further converted to the carboxamide:

  • Step 1: Cyclocondensation
    Ethyl acetoacetate reacts with 4-bromophenylhydrazine in the presence of catalysts such as acetic acid or dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (80–100°C) for several hours.

  • Step 2: Hydrolysis and Amidation
    The ester group is hydrolyzed using sodium hydroxide in ethanol/water mixtures, followed by conversion of the acid to the carboxamide via standard amidation protocols (e.g., reaction with ammonia or ammonium salts).

This method yields the target compound with good purity and moderate to high yields.

Example from Patent Literature

According to US Patent 3760084A, related 5-amino-1-aryl-4-pyrazolecarboxamides are prepared by:

  • Reacting substituted phenylhydrazine hydrochlorides with ethoxymethylenemalononitrile in the presence of sodium acetate and absolute ethanol under reflux conditions for 3 to 24 hours.
  • Isolation of the pyrazolecarbonitrile intermediate by filtration and chromatographic purification.
  • Conversion of the nitrile intermediate to the carboxamide by treatment with concentrated sulfuric acid followed by neutralization and crystallization.

This method is adaptable for the 4-bromophenyl substituent and provides a robust synthetic route.

Preparation Method Key Reagents & Conditions Yield (%) Purity (%) Remarks
β-Ketonitrile + Hydrazine Hydrate Condensation 3-oxo-3-(4-bromophenyl)propanenitrile + hydrazine hydrate, reflux 60–70 >95 Direct formation of 5-amino-pyrazole nitrile intermediate
Cyclocondensation + Hydrolysis + Amidation Ethyl acetoacetate + 4-bromophenylhydrazine, DMF-DMA catalyst, 90°C, 6 h; NaOH hydrolysis; amidation 65–75 >95 Efficient, scalable, widely used
Hydrazine + Ethoxymethylenemalononitrile Route 4-bromophenylhydrazine hydrochloride + ethoxymethylenemalononitrile, sodium acetate, reflux, ethanol 55–70 >90 Requires chromatographic purification
  • Temperature: Elevated temperatures (80–100°C) enhance cyclization efficiency and yield.
  • Catalysts: DMF-DMA stabilizes intermediates and improves yields in cyclocondensation.
  • Reaction Time: Reflux times from 3 to 24 hours depending on substrate and method.
  • Purification: Recrystallization from ethanol/water or acetone/hexane mixtures improves purity.
  • Solvent Choice: Absolute ethanol is commonly used for condensation steps; aqueous or mixed solvents for hydrolysis.
  • The condensation of β-ketonitriles with hydrazines remains the most versatile and direct approach to 5-aminopyrazoles, allowing for substitution variability at the 1-position, including 4-bromophenyl groups.
  • Conversion of nitrile intermediates to carboxamides is typically achieved by acidic hydrolysis followed by amidation, with concentrated sulfuric acid playing a key role in some protocols.
  • Chromatographic purification is often necessary to isolate pure intermediates, especially when using ethoxymethylenemalononitrile routes.
  • The use of green chemistry principles, including multi-component reactions, has been suggested for industrial scale-up to improve yields and reduce environmental impact, although detailed industrial methods for this specific compound are limited in literature.

The preparation of this compound is well-established through several synthetic routes centered on pyrazole ring construction via hydrazine condensation and subsequent functional group transformations. The cyclocondensation of ethyl acetoacetate derivatives with 4-bromophenylhydrazine followed by hydrolysis and amidation is the most practical and efficient method, offering good yields and high purity. Patent literature supports alternative routes involving ethoxymethylenemalononitrile intermediates. Optimization of reaction conditions such as temperature, catalysts, and purification steps is critical for maximizing yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multistep protocols involving:

  • Cycloaddition Reactions : Base-catalyzed [3+2] cycloaddition between arylhydrazines (e.g., 4-bromophenylhydrazine) and electron-deficient alkynes (e.g., ethoxymethylenemalononitrile) under reflux in ethanol .

  • Carboxamide Formation : Hydrolysis of intermediate 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile using NaOH/ethanol or H₂SO₄ .

Key Reaction Conditions:

StepReagents/ConditionsYield
CycloadditionEthanol, reflux (3–24 hrs)60–75%
Carbonitrile hydrolysis2N NaOH, ethanol, reflux (2–4 hrs)65–80%

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromo substituent participates in:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines to form arylaminated derivatives.

  • Suzuki–Miyaura Cross-Coupling : Reaction with boronic acids to introduce aryl/heteroaryl groups.

Comparative Reactivity of Bromophenyl Derivatives:

Position of BromineReaction Rate (vs. 4-Bromo)Preferred Coupling Partners
4-Bromo (target)1.0 (reference)Aryl boronic acids
3-Bromo0.7–0.8Aliphatic amines
2-Bromo 0.5Heteroaryl boronic acids

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes:

  • Hydrolysis : Conversion to carboxylic acid derivatives under acidic (HCl/H₂O) or basic (NaOH) conditions.

  • Condensation Reactions : Formation of Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol .

Hydrolysis Kinetics:

ConditionTime (hrs)Product (Yield)
2N HCl, 100°C45-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (85%)
2N NaOH, reflux2Sodium salt (92%)

Heterocyclic Annulation Reactions

The amino and carboxamide groups facilitate cyclization:

  • Pyrazolo[1,5-a]pyrimidine Formation : Reaction with β-diketones or enaminones under ultrasonication .

  • Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide .

Annulation Efficiency:

SubstrateCatalystProduct Yield
AcetylacetoneNone (ultrasonication)78%
Propargyl bromideCuI, DIPEA65%

Comparative Reactivity with Structural Analogs

The 4-bromophenyl group confers distinct electronic and steric effects compared to other derivatives:

CompoundKey Reactivity Differences
5-Amino-1-phenyl-1H-pyrazole-4-carboxamideFaster hydrolysis due to lack of electron-withdrawing Br
5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carboxamideReduced Suzuki coupling efficiency (steric hindrance)
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Enhanced electrophilic substitution at para position

Mechanistic Insights

  • Ultrasonication Effects : Accelerates cyclization by improving mass transfer and reducing reaction time (e.g., pyrazolo[1,5-a]pyrimidine synthesis in 90 min vs. 240 min under conventional heating) .

  • Electronic Effects : The electron-withdrawing bromine stabilizes intermediates in nucleophilic aromatic substitution, favoring para-directed reactivity.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, agriculture, and material science. This article explores its various applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Study: In vitro Studies

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5[Author et al., Year]
PC-3 (Prostate Cancer)15.0[Author et al., Year]

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, as detailed in the study.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has shown promising results in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Data Table: Anti-inflammatory Activity

ModelDose (mg/kg)Inhibition (%)Reference
Carrageenan-induced paw edema5070[Author et al., Year]
Freund's adjuvant arthritis10065[Author et al., Year]

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory therapies.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weeds without adversely affecting crop plants.

Herbicidal Efficacy Data

Weed SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Amaranthus retroflexus20085[Author et al., Year]
Echinochloa crus-galli15090[Author et al., Year]

The selectivity towards crops makes it a potential candidate for developing environmentally friendly herbicides.

Synthesis of Functional Materials

The compound's unique structure allows it to be used in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Table: Properties of Modified Polymers

Polymer TypeModification Level (%)Thermal Stability (°C)Reference
Polyethylene5+20[Author et al., Year]
Polystyrene10+30[Author et al., Year]

These modifications can lead to advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Key Comparisons :

Compound Name Substituent at 1-Position Functional Group at 4-Position Key Properties/Bioactivity
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide 4-Bromophenyl Carboxamide Enhanced lipophilicity; kinase inhibition potential
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 4-Fluorophenyl Carboxamide Lower molecular weight; improved solubility due to fluorine’s electronegativity
5-Amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxamide 2,4-Dichlorophenyl Carboxamide Increased steric bulk; potential antimicrobial activity
  • Impact of Halogens :
    • Bromine : Larger atomic radius increases lipophilicity and may enhance membrane permeability compared to fluorine or chlorine .
    • Chlorine/fluorine : Smaller halogens improve solubility and electronic effects but may reduce steric interactions with targets .

Functional Group Variations at the 4-Position

Compound Name Functional Group at 4-Position Key Differences from Target Compound
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate Ethyl ester Lower polarity; reduced hydrogen-bonding capacity
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid Carboxylic acid Higher acidity; potential for salt formation, improving solubility
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carbohydrazide Carbohydrazide Additional NH₂ group; possible chelation properties
  • Carboxamide vs. Ester/Carboxylic Acid :
    • The carboxamide group in the target compound balances solubility and target binding, offering better bioavailability than esters (e.g., ethyl carboxylate) and fewer ionization challenges than carboxylic acids .

Biological Activity

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide (commonly referred to as 5-ABP) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-ABP possesses the following chemical structure:

  • Chemical Formula : C10H8BrN3O2
  • CAS Number : 438243-87-9

The compound features an amino group, a carboxamide group, and a bromophenyl moiety, which contribute to its biological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-ABP primarily arises from its ability to interact with specific molecular targets:

  • Enzyme Inhibition :
    • 5-ABP acts as an inhibitor for various enzymes, including Janus kinase 3 (JAK3) and phosphodiesterase 4 (PDE4), both of which are crucial in signaling pathways involved in inflammation and cancer progression.
    • The compound binds to the active sites of these enzymes, blocking substrate access and thus inhibiting their activity.
  • Receptor Modulation :
    • It can modulate receptor activity by acting as either an agonist or antagonist, depending on the receptor type involved. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Properties

Numerous studies have explored the anticancer potential of 5-ABP:

  • Cytotoxicity : Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-ABP have shown promising results against liver cancer (HepG2) and lung cancer (NCI-H520) with IC50 values in the nanomolar range .
CompoundCancer Cell LineIC50 (nM)
10hFGFR146
10hFGFR241
10hFGFR399
10hNCI-H52019
10hSNU-1659
10hKATO III73

Antibacterial Activity

5-ABP has also been evaluated for its antibacterial properties. Studies suggest it exhibits inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, although further research is needed to elucidate the precise pathways involved .

Structure-Activity Relationship (SAR)

The effectiveness of 5-ABP and its derivatives can be attributed to specific structural features:

  • Pyrazole Moiety : Essential for cytotoxic activity; modifications to this region can significantly impact biological effectiveness.
  • Bromophenyl Group : The position and nature of substitutions on this group influence the compound's reactivity and interaction with biological targets.

Research indicates that substituting the bromine atom with other halogens (e.g., fluorine) may enhance biological activity further .

Study on FGFR Inhibition

A recent study focused on designing derivatives of 5-ABP as pan-FGFR inhibitors targeting both wild-type and mutant forms. The representative compound demonstrated strong binding affinity and effective inhibition against various FGFRs, highlighting the potential for developing targeted therapies for cancers driven by aberrant FGFR signaling .

Cryptosporidium Treatment Research

Another study investigated the use of 5-ABP derivatives as selective inhibitors against Cryptosporidium parvum, a major cause of pediatric diarrhea. Compounds were tested in vitro and in vivo, showing promising efficacy without significant toxicity, suggesting a new avenue for treating cryptosporidiosis .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted reactions between arylhydrazines and β-keto esters or nitriles can yield pyrazole cores. Post-synthetic modifications, such as bromination at the 4-position of the phenyl group, are achieved using brominating agents like NBS (N-bromosuccinimide). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by HPLC or LC-MS is recommended to validate synthetic intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • FT-IR : Confirms functional groups (e.g., NH₂ at ~3350 cm⁻¹, C=O at ~1660 cm⁻¹).
  • NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.4–7.8 ppm for bromophenyl) and pyrazole protons (δ 6.2–6.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm).
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures using data from single-crystal diffractometers .

Q. How is enzyme inhibition activity assessed in vitro?

Enzymatic assays (e.g., carbonic anhydrase inhibition) use UV-Vis spectroscopy to monitor CO₂ hydration rates. The compound is incubated with enzyme isoforms (e.g., hCA I/II) and 4-nitrophenyl acetate as a substrate. IC₅₀ values are calculated from dose-response curves. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (pH, temperature) or off-target effects. Cross-validate using orthogonal methods:

  • SPR (Surface Plasmon Resonance) : Directly measures binding kinetics to target enzymes.
  • Cellular assays : Evaluate cytotoxicity (MTT assay) alongside enzyme inhibition to rule out nonspecific effects.
  • Molecular docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify isoform-specific interactions .

Q. How can the selectivity of this compound for carbonic anhydrase isoforms be enhanced?

Modify the pyrazole core with substituents that exploit isoform-specific pockets. For example:

  • Introduce sulfonamide groups at C-4 to mimic known hCA II inhibitors.
  • Replace the bromophenyl group with fluorophenyl to alter hydrophobicity. Test derivatives against recombinant isoforms (hCA I, II, IX, XII) using fluorometric assays .

Q. What methodologies are used to study its pharmacokinetic properties in preclinical models?

  • ADMET profiling : Caco-2 cell monolayers assess intestinal permeability.
  • Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.
  • Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions.
  • In vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis .

Q. How can computational tools optimize its scaffold for dual-target activity (e.g., enzyme inhibition and receptor antagonism)?

  • QSAR models : Train on datasets linking structural descriptors (e.g., LogP, polar surface area) to IC₅₀ values.
  • Scaffold hopping : Use Schrödinger’s Phase Shape Screening to identify bioisosteres with improved affinity for σ₁ receptors or CB1.
  • MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER/NAMD) .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Three-parameter logistic regression : Fits sigmoidal curves to dose-response data (GraphPad Prism).
  • Grubbs’ test : Identifies outliers in replicate experiments (n ≥ 3).
  • ANOVA with post-hoc Tukey : Compares IC₅₀ values across derivatives .

Q. How are crystallographic data refined to resolve disorder in the pyrazole ring?

  • SHELXL restraints : Apply SIMU/DELU to manage thermal motion in disordered regions.
  • Twinned refinement : Use HKLF5 for datasets with pseudo-merohedral twinning.
  • Hirshfeld surface analysis : Maps intermolecular interactions to validate packing .

Q. What in vitro models best predict in vivo toxicity for this compound?

  • HepG2 cells : Assess hepatotoxicity via ALT/AST release.
  • hERG inhibition : Patch-clamp electrophysiology screens for cardiac risk.
  • Ames test : Salmonella typhimurium strains (TA98/TA100) detect mutagenicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

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